molecular formula C11H10Cl2N2O B14722366 2-(2,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2h)-one CAS No. 6949-84-4

2-(2,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2h)-one

Cat. No.: B14722366
CAS No.: 6949-84-4
M. Wt: 257.11 g/mol
InChI Key: VUIIAVYVXMPLPB-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinones This compound is characterized by the presence of a dichlorophenyl group and a methyl group attached to a dihydropyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of 2,4-dichlorobenzaldehyde with methylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(2,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dichlorophenyl)-6-(2-methoxybenzyl)-4-(trichloromethyl)-4H-1,3,5-oxadiazine: A compound with similar structural features but different functional groups.

    2,4-Dichlorophenylacetic acid: Shares the dichlorophenyl group but has a different core structure.

    6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine: Another compound with a dichlorophenyl group but a triazine core.

Uniqueness

2-(2,4-Dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is unique due to its specific combination of a dichlorophenyl group and a dihydropyridazinone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

6949-84-4

Molecular Formula

C11H10Cl2N2O

Molecular Weight

257.11 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-6-methyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C11H10Cl2N2O/c1-7-2-5-11(16)15(14-7)10-4-3-8(12)6-9(10)13/h3-4,6H,2,5H2,1H3

InChI Key

VUIIAVYVXMPLPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)CC1)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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